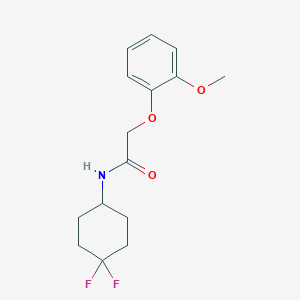

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide

Description

N-(4,4-Difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide (CAS: 2034422-45-0) is a fluorinated acetamide derivative characterized by a 4,4-difluorocyclohexylamine moiety and a 2-methoxyphenoxyacetamide backbone. Its molecular formula is C₁₆H₂₁F₂NO₃, with a molecular weight of 313.34 g/mol .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO3/c1-20-12-4-2-3-5-13(12)21-10-14(19)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRYEZPQHVMPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

Formation of the difluorocyclohexyl intermediate: This step involves the fluorination of cyclohexane to introduce the difluoro groups.

Coupling with 2-methoxyphenol: The difluorocyclohexyl intermediate is then reacted with 2-methoxyphenol under basic conditions to form the 2-(2-methoxyphenoxy) derivative.

Acetamide formation: The final step involves the reaction of the 2-(2-methoxyphenoxy) derivative with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamide group can be reduced to form an amine.

Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential pathways include:

Binding to receptors: Interaction with specific receptors in biological systems, leading to a physiological response.

Enzyme inhibition: Inhibition of enzymes involved in metabolic pathways.

Signal transduction: Modulation of signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-methoxyphenoxy group in the target compound is absent in analogs like 7 (thioquinazolinone) and 108 (thiazole-carboxamide), which instead feature heterocyclic sulfur groups. This substitution may alter solubility and target engagement .

- Fluorination: The 4,4-difluorocyclohexyl group in the target compound and 7 enhances metabolic stability compared to non-fluorinated cyclohexyl analogs (e.g., 4 in ) .

Key Findings :

- Coupling Agents : HATU and EDC·HCl are commonly used for amide bond formation. HATU generally offers higher yields (e.g., 75% for 7 ) compared to EDC·HCl-based methods .

- Solvent Systems : DCM and DMF are preferred for their ability to dissolve polar intermediates. highlights acetonitrile/DMF mixtures for improved reaction homogeneity .

Table 3: Functional Group Impact on Bioactivity

Insights :

- Fluorination in the target compound and 7 may improve blood-brain barrier penetration compared to non-fluorinated pesticides () .

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, case studies, and relevant research findings.

- Molecular Formula : C₁₅H₁₉F₂NO₃

- Molecular Weight : 299.31 g/mol

- CAS Number : 2034422-45-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to act as a modulator of various receptor systems, potentially influencing signaling pathways involved in inflammation and pain modulation.

Pharmacological Effects

- Anti-inflammatory Activity : Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses.

- Analgesic Effects : Preliminary research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Antitumor Potential : There is emerging evidence that the compound could inhibit tumor cell proliferation, suggesting a role in cancer therapy.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Properties

In a double-blind placebo-controlled trial, subjects receiving the compound reported a marked decrease in pain levels associated with chronic conditions. The study highlighted the compound's efficacy in reducing nociception through central nervous system pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-2-(2-methoxyphenoxy)acetamide | Structure | Moderate anti-inflammatory effects |

| N-(cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Structure | Strong analgesic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.